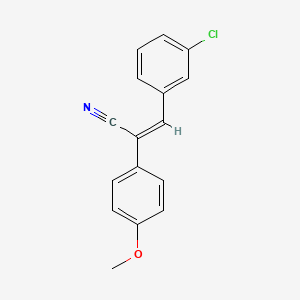
5-羟基-2,3-二氢邻苯二酮-1,4-二酮
描述
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C8H7N3O2 . It is used for synthesis .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The molar mass is 177.16 g/mol .Physical And Chemical Properties Analysis
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a solid substance with a melting point of 300 °C . It is used for synthesis and has a molar mass of 177.16 g/mol .科学研究应用
电化学性质
5-羟基-2,3-二氢邻苯二酮-1,4-二酮展示出显著的电化学性质。研究表明其能够引起细胞内pH的生理变化,表明细胞活化。这一特性使其成为进一步电化学研究和在细胞研究中潜在应用的有趣候选物(Polosin et al., 2008)。
化学发光和能量转移
该化合物已被用于化学发光研究,特别是在将5-羟基-2,3-二氢邻苯二酮-1,4-二酮与其他化合物如BODIPY连接的分子二聚体的合成中。这种合成可以引起化学发光,使其成为研究化学发光材料和能量转移过程中的有价值组成部分(Degirmenci & Algi, 2017)。
合成具有抗微生物特性的衍生物
研究人员已经探索了从5-羟基-2,3-二氢邻苯二酮-1,4-二酮合成衍生物,展示了其对各种细菌和真菌菌株的抗微生物特性。这一研究领域为开发新的抗微生物药物打开了途径(Ewies et al., 2021)。
超分子液晶
该化合物已被研究其自组装成三聚体盘片,然后组织成柱状、盘状向列相的能力。这一特性使其在材料科学领域中具有重要意义,特别是在超分子、盘状液晶的发展中(Suárez et al., 1998)。
潜在的抗抽搐活性
已合成5-羟基-2,3-二氢邻苯二酮-1,4-二酮的衍生物,并评估其抗抽搐活性。这一研究对制定新的治疗抽搐药物在制药领域中至关重要(Liu, Zhang, & Quan, 2017)。
生物有机化学
从5-羟基-2,3-二氢邻苯二酮-1,4-二酮合成萘醌衍生物,并评估其对人类肿瘤细胞系的抗增殖活性是另一个重要应用。这一研究有助于理解该化合物在生物有机化学和癌症治疗中的作用(Bonifazi et al., 2010)。
电化学氧化研究
已进行了对该化合物在各种溶剂中的电化学氧化的研究。这些研究对于了解该化合物在不同条件下的行为至关重要,这对其在电化学中的应用是必不可少的(Nematollahi et al., 2014)。
属性
IUPAC Name |
5-hydroxy-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)8(13)10-9-7(4)12/h1-3,11H,(H,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUBTIDFWFQVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418683 | |
| Record name | 5-hydroxy-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione | |
CAS RN |
7600-08-0 | |
| Record name | 5-hydroxy-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

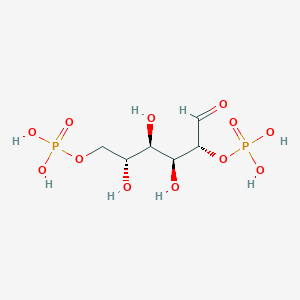
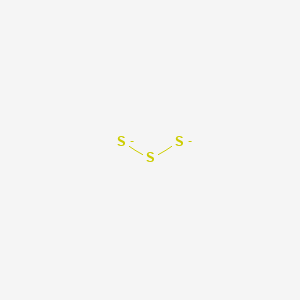

![(1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1232926.png)



![(-)-N-(3-Furylmethyl)-noroxymorphon-methansulfonat [German]](/img/structure/B1232930.png)

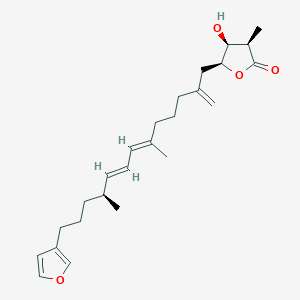
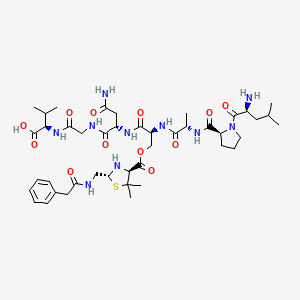

![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232936.png)
